molecular formula C21H18N2O3S B250518 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide

2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide

Cat. No. B250518
M. Wt: 378.4 g/mol
InChI Key: FDEWBYSPJSVXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a thioamide derivative, which has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It has also been suggested that the compound may interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for the research of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential use as a diagnostic tool for certain diseases. Another direction is to further investigate its mechanism of action and potential use in the treatment of neurodegenerative diseases. Additionally, further research can be done to optimize the synthesis method and explore the compound's potential use in other fields of research.

Synthesis Methods

The synthesis of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide involves the reaction of 4-phenoxyphenyl isothiocyanate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane or chloroform at room temperature. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide has shown potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.

properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C21H18N2O3S/c1-25-19-10-6-5-9-18(19)20(24)23-21(27)22-15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3,(H2,22,23,24,27)

InChI Key

FDEWBYSPJSVXQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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